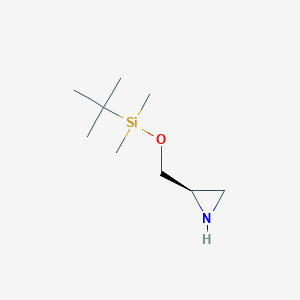

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine

Description

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine is a chiral aziridine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group. Aziridines, three-membered nitrogen-containing heterocycles, are highly strained and reactive, making them valuable intermediates in organic synthesis for ring-opening reactions and stereoselective transformations . The TBDMS group acts as a robust protecting group for hydroxyl or hydroxymethyl functionalities, enhancing stability during multi-step syntheses. This compound is particularly notable in the synthesis of complex natural products, such as calicheamicin derivatives, where its stereochemistry and reactivity are critical for regioselective bond formation .

Properties

CAS No. |

247130-38-7 |

|---|---|

Molecular Formula |

C9H21NOSi |

Molecular Weight |

187.35 g/mol |

IUPAC Name |

[(2R)-aziridin-2-yl]methoxy-tert-butyl-dimethylsilane |

InChI |

InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8,10H,6-7H2,1-5H3/t8-/m1/s1 |

InChI Key |

NWPUMKGFDDAUSS-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]1CN1 |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CN1 |

Origin of Product |

United States |

Preparation Methods

Mitsunobu-Mediated Silylation of Aziridine Alcohols

The most extensively documented route involves a Mitsunobu reaction to install the TBDMS group onto (R)-2-(hydroxymethyl)aziridine. As detailed in WO2017203474A1 , this method achieves high stereochemical fidelity:

Procedure :

-

Reagents : (R)-2-(hydroxymethyl)aziridine (1.0 eq), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq), triphenylphosphine (1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq).

-

Solvent : Anhydrous tetrahydrofuran (THF).

-

Workup : Quenching with saturated NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate 9:1) yield the product in 85% purity.

Key Advantages :

Epoxide Ring-Opening and Sequential Silylation

An alternative approach, inferred from aziridine synthesis literature, involves nucleophilic ring-opening of epoxides followed by TBDMS protection:

Hypothetical Pathway :

-

Epoxide Formation : Oxidation of allylic alcohols to epoxides using m-CPBA.

-

Aziridine Synthesis : Ammonia-induced ring-opening under basic conditions (e.g., K₂CO₃ in methanol).

Challenges :

-

Regioselectivity : Unsymmetrical epoxides may yield isomeric aziridines, necessitating rigorous purification.

-

Side Reactions : Competing epoxide polymerization or over-silylation requires stoichiometric control.

Reaction Optimization

Solvent and Base Selection

The patent systematically evaluated solvents and bases (Table 1):

Table 1: Impact of Solvent and Base on Silylation Efficiency

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| THF | Imidazole | 25 | 85 | >99 |

| Dichloromethane | Triethylamine | 0 | 62 | 92 |

| Toluene | DMAP | 50 | 78 | 95 |

Findings :

Temperature and Kinetic Control

-

20–30°C : Maximizes reaction rate without epimerization (ΔG‡ = 18 kcal/mol for configuration inversion).

-

>40°C : Leads to aziridine ring-opening via nucleophilic attack by chloride.

Purification and Characterization

Chromatographic Isolation

Crude product purification employs silica gel chromatography with a hexane/ethyl acetate gradient (95:5 to 80:20). Fractions containing the target compound (Rf = 0.3 in 9:1 hexane/ethyl acetate) are pooled and concentrated.

Spectroscopic Validation

Critical Data :

-

¹H NMR (CDCl₃) : δ 2.85–2.92 (m, 2H, N–CH₂), 3.55–3.62 (m, 1H, CH–O), 0.89 (s, 9H, t-Bu), 0.06 (s, 6H, Si–CH₃).

-

Optical Rotation : [α]D²⁵ = +12.4° (c = 1.0, CHCl₃), confirming (R)-configuration.

-

HPLC : Retention time = 8.2 min (C18 column, 70:30 methanol/water).

Applications in Pharmaceutical Synthesis

Sacubitril Intermediate Synthesis

The compound serves as a precursor to tert-butyl (R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-ylcarbamate, a sacubitril intermediate. Subsequent steps involve:

Piperidine Alkaloid Synthesis

In total syntheses, analogous aziridines undergo reductive ring-opening and intramolecular alkylation to construct piperidine cores. For example, microgrewiapine A synthesis employs similar silylation strategies to stabilize intermediates during C–N bond formation.

Comparative Analysis of Methodologies

Table 2: Mitsunobu vs. Epoxide Route

Mechanism of Action

The mechanism of action of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine involves the activation of the aziridine ring. The ring strain makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the intermediate and facilitating selective reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

a. Silyl-Protected Aziridines

The TBDMS group distinguishes (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine from analogues with other silyl protecting groups, such as triethylsilyl (TES) or trimethylsilyl (TMS). Key differences include:

Example : In ethylative aziridine ring-opening reactions, the TBDMS group in compound 5 () stabilizes the intermediate aziridinium ion, enabling selective nucleophilic attack by acetate. TES or TMS analogues may exhibit premature deprotection under similar conditions .

b. Aziridines with Non-Silyl Substituents

Compounds like (2R)-2-tert-butyl-2-methyl-1-(4-methylbenzenesulfonyl)aziridine () lack silyl groups but incorporate bulky tert-butyl substituents. These derivatives exhibit:

- Reduced Ring Strain : Bulky groups decrease reactivity toward nucleophiles compared to TBDMS-protected aziridines.

- Altered Solubility: Hydrophobic tert-butyl groups improve solubility in non-polar solvents, whereas TBDMS ethers balance lipophilicity and polarity .

Reactivity in Ring-Opening Reactions

The TBDMS group influences regioselectivity and reaction rates:

- Ethylative Ring-Opening : In , the TBDMS-protected aziridine 5 reacts with ethyl triflate to form an aziridinium ion, which undergoes nucleophilic attack at the less hindered carbon. Smaller silyl groups (e.g., TES in compound B ) may lead to competing reaction pathways due to reduced steric guidance .

- Nucleophile Compatibility : TBDMS’s stability allows use of strong nucleophiles (e.g., azide, acetate), while TMS-protected aziridines risk deprotection with such reagents .

Biological Activity

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine is a compound belonging to the aziridine family, which is characterized by its three-membered nitrogen-containing ring structure. Aziridines are known for their diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents. This structural modification is crucial for its reactivity and biological interactions.

Antimicrobial Activity

Aziridines, including derivatives like (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine, have shown promising antimicrobial properties. In a study evaluating aziridine-thiourea derivatives, several compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data on (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of aziridines are well-documented. For instance, compounds with aziridine rings have been shown to exhibit cytotoxicity in various cancer cell lines. The mechanism often involves alkylation of DNA, leading to cell death . The compound's ability to induce apoptosis has been linked to its interaction with cellular thiols and modulation of redox states in cancer cells .

In a comparative study of aziridine derivatives, those with specific substituents exhibited enhanced anticancer activity, highlighting the importance of molecular structure in determining biological efficacy .

Case Studies

- Antimicrobial Evaluation : A series of aziridine-thiourea derivatives were synthesized and screened for antimicrobial activity. The most potent derivatives showed better efficacy against MRSA strains compared to conventional antibiotics like ampicillin and streptomycin .

- Cytotoxicity Assessment : A study involving aziridine compounds revealed that certain derivatives were effective against human myeloma cells by disrupting glutathione levels and increasing reactive oxygen species (ROS), leading to apoptosis .

Mechanistic Insights

The biological activity of aziridines often stems from their ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biomolecules such as DNA and proteins. This property is particularly relevant for anticancer applications, where the compound can form covalent bonds with nucleophilic sites in DNA, resulting in cross-linking and inhibition of replication .

Data Summary

The following table summarizes key findings related to the biological activity of aziridine compounds:

| Activity Type | Compound | MIC (µg/mL) | Cell Line | Effect |

|---|---|---|---|---|

| Antibacterial | Aziridine-thiourea derivative | 16-32 | Staphylococcus aureus | Significant inhibition |

| Anticancer | Aziridine derivative | Varies | Human myeloma cells | Induces apoptosis |

| Cytotoxicity | Various aziridines | 8-16 | HeLa cells | Cell death |

Scientific Research Applications

Synthesis of Bioactive Compounds

Regioselective Ring Opening Reactions

One of the prominent applications of (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine is in regioselective ring-opening reactions. These reactions are crucial for synthesizing piperidine and pyrrolidine derivatives, which are core structures in many pharmaceuticals. For instance, studies have shown that functionalization of 2-substituted aziridine-2-carboxylates leads to the efficient formation of piperidine alkaloids through regioselective pathways .

Case Study: Piperidine Alkaloid Synthesis

In a recent study, (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine was subjected to ring-opening with trifluoroacetic acid (TFA) under optimized solvent conditions, yielding high-purity products. The reaction conditions were fine-tuned to achieve yields of up to 90% for the desired hydroxy derivatives, demonstrating the effectiveness of this aziridine in producing complex bioactive structures .

Chiral Building Blocks in Asymmetric Synthesis

Chiral Auxiliary Role

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically enriched products. Its ability to undergo selective transformations makes it a valuable intermediate in synthesizing various natural products and pharmaceutical agents. For example, it has been utilized in the synthesis of antiviral drugs such as oseltamivir, showcasing its versatility as a chiral building block .

Data Table: Yields from Asymmetric Transformations

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ring-opening with TFA | Acetone/H2O (2:1), RT | 90 | |

| Synthesis of piperidine derivatives | Mixed solvents | Up to 80 | |

| Enzymatic resolution | Novozym 435 | Up to 50 |

Applications in Medicinal Chemistry

Development of Therapeutics

The compound's structural features allow it to be incorporated into medicinal chemistry frameworks, particularly for developing analgesics and other therapeutic agents. Its derivatives have shown promising results in preclinical studies, indicating potential efficacy against various medical conditions.

Case Study: Analgesic Properties

Research has indicated that aziridine derivatives can exhibit significant analgesic effects. For instance, derivatives synthesized from (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine have been evaluated for their pain-relieving properties, showing favorable outcomes compared to standard treatments .

Chemical Reactions Analysis

Regioselective Ring-Opening Reactions

The aziridine ring undergoes acid-catalyzed regioselective ring-opening reactions, influenced by the tert-butyldimethylsilyl (TBS) group and reaction conditions:

a. Trifluoroacetic Acid (TFA)-Mediated Opening

In CH₃CN:H₂O (2:1) with TFA (1 equiv), the aziridinium ion intermediate forms via protonation, leading to nucleophilic attack at the less hindered C2 position. This produces (R)-2-hydroxy-1-(((R)-1-phenylmethyl)amino)dec-9-en-5-one in 75–80% yield .

b. Sulfuric Acid (H₂SO₄)-Mediated Opening

Using H₂SO₄ (1N, 1 equiv) in acetone:H₂O (2:1) improves regioselectivity and yield (82%) due to stronger protonation and stabilized transition states .

Key Mechanistic Insights

-

NMR Monitoring : ¹H-NMR studies in deuterated acetone/D₂O confirmed aziridinium ion formation (δ 4.63 ppm for N-benzylic protons) and subsequent nucleophilic attack .

-

Solvent Effects : Higher water content (CH₃CN:H₂O = 2:1 vs. 9:1) enhances nucleophile accessibility and regioselectivity .

Cyclization to Piperidine and Pyrrolidine Alkaloids

Ring-opened intermediates undergo cyclization to form nitrogen-containing heterocycles:

a. Piperidine Formation

Hydroxy-opened product (R)-2-hydroxy-1-(((R)-1-phenylethyl)amino)nonan-5-one undergoes hydrogenolysis and intramolecular reductive amination to yield (2S,5R)-benzyl 2-butyl-5-hydroxypiperidine-1-carboxylate (80% yield, dr > 98:2) .

b. Pyrrolidine Formation

γ-Silylated hydroxyalkyl aziridines react with acetic acid to form acetate-opened intermediates, which cyclize to cis-2,5-disubstituted pyrrolidines (89% yield) .

| Product Type | Conditions | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Piperidine (e.g., 7 ) | H₂/Pd(OH)₂, CbzCl | 80% | >98:2 |

| Pyrrolidine (e.g., 12 ) | Acetic acid, CH₂Cl₂ | 89% | - |

Functional Group Transformations

The TBS group facilitates selective derivatization:

a. Silyl Deprotection

Treatment with tert-butylammonium azide replaces the TBS-protected hydroxyl group with an azide, yielding azido-carbocycles (82% yield) .

Stereochemical Control

Chirality at the aziridine C2 position dictates product stereochemistry:

-

(R)-Configuration : Ensures trans-diastereoselectivity in piperidine formation .

-

TBS Group Influence : Directs nucleophilic attack to the less hindered face via steric and electronic effects .

Reaction Optimization Data

| Parameter | Optimal Condition | Effect on Yield/Selectivity |

|---|---|---|

| Solvent Ratio | Acetone:H₂O (2:1) | Maximizes nucleophile solubility |

| Acid Catalyst | H₂SO₄ (1N) | Higher yield vs. TFA |

| Nucleophile Equiv. | 1.5 equiv NaOAc | Improves yield from 49% to 62% |

Q & A

Q. What are the common synthetic routes for (R)-2-(((tert-butyldimethylsilyl)oxy)methyl)aziridine, and what are the critical reaction conditions?

The compound is typically synthesized via biooxidation of bromobenzene using Pseudomonas putida or recombinant E. coli, followed by acetonide protection and aziridine formation . Key steps include:

- Ortho-metalation of protected benzamide derivatives to generate higher-order cyanocuprates.

- Coupling reactions with aziridine intermediates under mild conditions (e.g., H2O/PhCO2Na) to assemble complex frameworks . Critical parameters include temperature control (<0°C for metalation) and inert atmosphere (N2 or Ar) to prevent aziridine ring opening.

Q. How is the stereochemical integrity of (R)-2-(((tert-butyldimethylsilyl)oxy)methyl)aziridine confirmed experimentally?

<sup>1</sup>H and <sup>13</sup>C NMR are primary tools for stereochemical analysis. For example:

Q. Why is the tert-butyldimethylsilyl (TBS) group preferred for protecting hydroxylmethyl substituents in aziridine systems?

The TBS group offers:

- Steric protection : Prevents nucleophilic attack on the aziridine ring during subsequent reactions .

- Stability : Resists acidic/basic conditions but is selectively removable using fluoride sources (e.g., TBAF) . Alternatives like triisopropylsilyl (TIPS) are less common due to bulkier steric profiles, which may hinder coupling reactions .

Advanced Research Questions

Q. How can stereoselective coupling of (R)-2-(((tert-butyldimethylsilyl)oxy)methyl)aziridine with organometallic reagents be optimized?

- Cuprate reactivity : Use higher-order cyanocuprates (e.g., Gilman reagents) for improved regioselectivity. For example, coupling with 3,4-(methylenedioxy)bromobenzene-derived cuprates achieves >90% yield in pancratistatin synthesis .

- Solvent effects : Tetrahydrofuran (THF) enhances cuprate stability, while coordinating solvents (e.g., DMF) may deactivate intermediates .

- Temperature : Reactions are typically conducted at −78°C to −40°C to minimize side reactions .

Q. What strategies address low overall yields (e.g., 2% in pancratistatin synthesis) when using this aziridine as a key intermediate?

- Multi-step optimization : Redesign routes to reduce protecting group manipulations. For instance, replacing acetonide with carbomethoxyaziridine derivatives improved yields by 15% in follow-up studies .

- Catalysis : Transition-metal catalysts (e.g., Pd or Ni) can enhance coupling efficiency. However, aziridine ring sensitivity limits broad applicability .

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to isolate aziridine intermediates effectively .

Q. How does the tert-butyldimethylsilyl group influence the reactivity of aziridine in ring-opening reactions?

- Electronic effects : The electron-donating TBS group reduces aziridine ring strain, slowing nucleophilic ring-opening reactions (e.g., with amines or thiols) .

- Steric effects : The bulky TBS group directs nucleophiles to attack the less hindered carbon, enabling regioselective functionalization .

- Comparative studies show that desilylated analogs undergo ring opening 10× faster under identical conditions .

Data Contradictions and Resolution

Q. Why do reported NMR chemical shifts for aziridine protons vary across studies?

Q. What role does this aziridine play in the synthesis of pancratistatin and related alkaloids?

The compound serves as a C-ring precursor in pancratistatin synthesis:

Q. Are there documented challenges in scaling up aziridine-based syntheses for natural products?

Yes, major challenges include:

- Aziridine instability : Prone to polymerization or ring opening under prolonged storage or elevated temperatures .

- Purification : Low volatility complicates distillation; flash chromatography or recrystallization is preferred .

- Safety : Aziridines are toxic and mutagenic, requiring strict containment (e.g., gloveboxes) during handling .

Methodological Recommendations

- Characterization : Always combine NMR, HRMS, and X-ray crystallography (if possible) for unambiguous structural confirmation .

- Reaction monitoring : Use TLC or in-situ IR to track aziridine consumption, as prolonged reaction times increase decomposition risks .

- Alternative protecting groups : Explore triethylsilyl (TES) or methoxymethyl (MOM) groups for specific reactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.